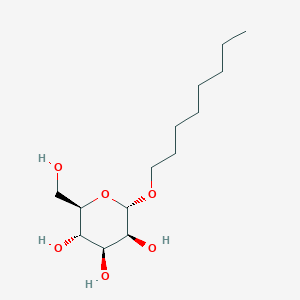

octyl alpha-D-mannopyranoside

Description

Significance in Glycobiology and Carbohydrate Science Research

Glycobiology and carbohydrate science delve into the intricate roles of sugars (glycans) in biological processes. These fields are fundamental to understanding cell-cell recognition, immune responses, and disease pathogenesis. targetmol.comtargetmol.commedchemexpress.eu Octyl alpha-D-mannopyranoside and its derivatives serve as crucial biochemical reagents in this area of study. targetmol.comtargetmol.commedchemexpress.eu

Researchers utilize these compounds as synthetic substrates and standards to investigate the biosynthesis of complex carbohydrates like N-linked glycoproteins. nih.gov For instance, derivatives of octyl alpha-D-mannopyranoside have been synthesized to serve as enzyme substrates and reference standards in studies on the biosynthesis of phosphorylated N-linked glycoproteins in organisms like Dictyostelium discoideum. nih.gov Furthermore, these compounds are instrumental in studying carbohydrate-lectin interactions, which are pivotal in many biological recognition events. capes.gov.br The synthesis of neoglycoconjugates, where a carbohydrate moiety is linked to a protein or lipid, often employs derivatives of octyl alpha-D-mannopyranoside to explore these interactions. capes.gov.brtandfonline.com

Role as an Alkyl Glycoside in Biochemical and Biophysical Investigations

As an alkyl glycoside, octyl alpha-D-mannopyranoside is classified as a non-ionic surfactant. chemsynlab.comwikipedia.org This property is paramount in its application for the solubilization, purification, and stabilization of membrane proteins and glycoproteins. medchemexpress.com Many proteins, particularly those embedded in cell membranes, are notoriously difficult to study in their native state. The amphipathic nature of octyl alpha-D-mannopyranoside allows it to form micelles that can extract these proteins from the lipid bilayer while often preserving their structural integrity and function. medchemexpress.commedchemexpress.com

The critical micelle concentration (CMC) is a key parameter for any surfactant. It is the concentration at which individual surfactant molecules begin to aggregate into micelles. For octyl alpha-D-mannopyranoside, the CMC has been a subject of study, with diffusion NMR spectroscopy being one of the methods used for its determination. rsc.orgresearchgate.net Understanding the CMC is crucial for optimizing conditions for membrane protein research. rsc.org

Overview of Research Utility Beyond Basic Characterization

The utility of octyl alpha-D-mannopyranoside extends beyond its basic role as a surfactant. It has been employed in more specialized research applications, including:

Enzyme Assays: It serves as a substrate or acceptor molecule in various enzymatic assays. For example, it has been used to assay the activity of N-acetylglucosaminyltransferase-I, a key enzyme in the glycosylation pathway. nih.gov It also acts as a primer for β-1,2-mannosyltransferases in parasites like Leishmania, facilitating the study of mannogen biosynthesis, a pathway essential for the parasite's survival. researchgate.netplos.org

Inhibitor Screening: By acting as a substrate in enzyme assays, it enables the screening of potential inhibitors for these enzymes, which could be developed into new therapeutic agents. plos.org

Liposome (B1194612) and Nanoparticle Formulation: Derivatives of octyl alpha-D-mannopyranoside have been used in the preparation of liposomes and other nanoparticles. capes.gov.brmedipol.edu.tr These structures can be used for drug delivery, vaccine development, and as models for studying biological membranes. capes.gov.brmedipol.edu.trnih.gov

Mycobacterial Research: In the study of mycobacteria, which are responsible for diseases like tuberculosis, synthetic oligomers of octyl mannopyranoside are used to probe the biosynthesis of the complex cell wall component, lipoarabinomannan. nih.gov

The versatility of octyl alpha-D-mannopyranoside and its derivatives makes them indispensable tools in the ongoing exploration of complex biological systems.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-DGTMBMJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches

Chemical synthesis remains a cornerstone for the production of octyl α-D-mannopyranoside, allowing for a high degree of control over the molecular architecture.

The formation of the glycosidic linkage between the mannose sugar and the octyl aglycone is the critical step in the synthesis. Several classical and modern methods are employed to achieve this transformation.

Fischer Glycosylation: This is a straightforward method that involves reacting a monosaccharide with an alcohol (in this case, octanol) in the presence of a strong acid catalyst. d-nb.inforesearchgate.net However, this approach often results in a mixture of anomers (α and β) and requires significant purification. researchgate.net

Koenigs-Knorr Method: A more controlled approach, the Koenigs-Knorr method, typically uses a per-acylated glycosyl halide (like acetobromomannose) as the glycosyl donor. d-nb.inforesearchgate.net The reaction is promoted by heavy metal salts, such as silver or mercury salts. This method offers better stereocontrol compared to the Fischer glycosylation.

Trichloroacetimidate (B1259523) Method: This modern glycosylation technique is highly efficient for forming glycosidic bonds. acs.org It involves activating a glycosyl trichloroacetimidate donor with a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). capes.gov.br The method is known for its high yields and stereoselectivity. acs.org For instance, the synthesis of 4-methylumbellifer-7-yl-α-D-mannopyranoside has been successfully achieved using this methodology. acs.org

Thioglycoside Activation: Thioglycosides are stable glycosyl donors that can be activated under specific conditions to form glycosidic bonds. Activation with reagents like benzenesulfenyl triflate at low temperatures can generate an α-mannosyl triflate intermediate, which then reacts with an acceptor alcohol to form the α-mannoside. acs.org

Dehydrative Glycosidation: This method utilizes a 1-hydroxy sugar as the glycosyl donor and a catalyst, such as bismuth(III) triflate, to directly form the O-glycosidic linkage through a dehydration reaction. clockss.org The reaction can be influenced by catalyst concentration and temperature to control the yield of the desired glycoside versus self-condensation products. clockss.org

The hydroxyl groups of mannose exhibit different reactivities, which can be exploited for regioselective modifications. However, to achieve specific transformations, a robust protecting group strategy is essential. wiley-vch.de Protecting groups are used to temporarily mask hydroxyl groups, preventing them from reacting while other parts of the molecule are modified. harvard.edu

Key strategies include:

Acetal (B89532) Protection: Benzylidene acetals are commonly used to protect the C4 and C6 hydroxyl groups of mannose. nih.gov The formation of a 4,6-O-benzylidene acetal can significantly influence the stereochemical outcome of glycosylation reactions, often favoring the formation of β-mannopyranosides. nih.gov Similarly, isopropylidene groups (acetonides) can be used to protect vicinal cis-diols, such as the 2,3-hydroxyls in α-D-mannopyranosides. mdpi.com

Silyl (B83357) Ethers: Bulky silyl ethers, like tert-butyldimethylsilyl (TBDMS) or di-tert-butylsilylidene, are used for the selective protection of primary hydroxyls or for creating cyclic protection on diols. wiley-vch.de

Ether Protection: Benzyl (B1604629) ethers are widely used as "permanent" protecting groups because of their stability to a wide range of reaction conditions. wiley-vch.de In contrast, groups like the 2-naphthylmethyl (NAP) ether can be selectively cleaved under specific conditions, allowing for divergent synthesis strategies. rsc.org

The choice of protecting group can influence the reactivity of the glycosyl donor; electron-withdrawing groups like acyl esters (e.g., acetyl, benzoyl) deactivate the donor, while electron-donating groups like benzyl ethers enhance its reactivity. wiley-vch.de

Table 1: Common Protecting Groups in Mannopyranoside Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Notes |

|---|---|---|---|

| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe/MeOH) | Electron-withdrawing, can participate in neighboring group reactions. acs.org |

| Benzoyl | Bz | Basic hydrolysis (e.g., NaOMe/MeOH) | Electron-withdrawing, can influence stereoselectivity. frontiersin.org |

| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) | Electron-donating, stable to acid and base. wiley-vch.de |

| Benzylidene acetal | Acidic hydrolysis | Protects C4 and C6 hydroxyls. nih.gov | |

| Isopropylidene (Acetonide) | Acidic hydrolysis | Protects cis-diols like C2 and C3. mdpi.com | |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF) | Bulky group often used for primary hydroxyls. acs.org |

| 2-Naphthylmethyl | NAP | Oxidative cleavage or HF/pyridine (B92270) | Allows for selective deprotection in the presence of other ethers. rsc.org |

The stereoselective synthesis of either the α- or β-anomer of octyl mannopyranoside is a significant challenge in carbohydrate chemistry. The outcome is highly dependent on the glycosyl donor, protecting groups, and reaction conditions.

Synthesis of α-Anomers: The formation of the α-glycosidic linkage is often favored under thermodynamic control or when there is no participating group at the C2 position. acs.org For example, using mannosyl donors with non-participating protecting groups (like benzyl ethers) at C2 and activating with reagents like benzenesulfenyl triflate can lead to highly diastereoselective α-mannopyranosylation. acs.org

Synthesis of β-Anomers: The synthesis of β-mannosides is notoriously difficult due to the axial orientation of the C2 hydroxyl group, which disfavors SN2-type inversion at the anomeric center. Strategies to overcome this include:

The 4,6-O-Benzylidene Acetal Method: The presence of a 4,6-O-benzylidene acetal on the mannosyl donor can promote the formation of the β-anomer. nih.gov

Intramolecular Aglycone Delivery: This strategy involves tethering the aglycone (or a precursor) to the glycosyl donor, typically at the C2 position. Subsequent activation leads to an intramolecular cyclization that delivers the aglycone to the anomeric center from the β-face with high stereoselectivity. cdnsciencepub.com

1-O-Alkylation: The β-mannosidic linkage can be formed by the 1-O-alkylation of a 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose mixture with octyl iodide. nih.gov

The anomeric configuration significantly impacts the supramolecular properties of the resulting glycoside, as seen in studies comparing the micelle formation of octyl α- and β-glycosides. rsc.org

Octyl α-D-mannopyranoside itself serves as a crucial starting material, or building block, for the synthesis of more complex glycoconjugates and oligosaccharides. mdpi.comacs.org For example, it has been converted into an acetylated 6-O-tosyl derivative, which was then transformed into an azido (B1232118) building block. acs.org This azido derivative can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create triazole-linked oligomannosides. acs.org

Furthermore, regioselective protection of octyl α-D-mannopyranoside allows for its use as a glycosyl acceptor. For instance, unprotected mannosides can be used in regioselective glycosylation reactions with a suitable donor to synthesize branched trisaccharides, which are core structures of N-linked glycans. capes.gov.br These derivatives are essential for preparing neoglycoconjugates, such as fluorescently labeled probes for studying carbohydrate-lectin interactions or neoglycolipids for liposome (B1194612) preparation. capes.gov.br

Chemoenzymatic Synthesis Protocols

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov

Glycoside hydrolases (glycosidases), which naturally cleave glycosidic bonds, can be used for synthesis under specific conditions. d-nb.inforesearchgate.net The synthesis can proceed via two main pathways: reverse hydrolysis or transglycosylation.

Reverse Hydrolysis: In this thermodynamically controlled process, the enzyme catalyzes the direct condensation of a monosaccharide with an alcohol. researchgate.net This typically requires a high concentration of substrates and low water activity to shift the equilibrium towards synthesis. d-nb.info

Transglycosylation: This is a kinetically controlled process where the enzyme transfers a glycosyl moiety from an activated donor substrate (e.g., a disaccharide or an aryl glycoside) to an acceptor molecule (the alcohol). researchgate.netresearchgate.net Transglycosylation often gives higher yields than reverse hydrolysis. researchgate.net For example, β-galactosidases have been shown to have strong transglycosylation activity for synthesizing various alkyl glycosides. jst.go.jp Similarly, β-mannosidases can be used for the synthesis of β-mannosides. mdpi.com

The efficiency of enzymatic synthesis is affected by several parameters, including the source of the enzyme, water activity, pH, temperature, and the nature of the glycosyl donor and acceptor. d-nb.inforesearchgate.net To improve yields and facilitate product separation, these reactions are sometimes performed in two-phase solvent systems (e.g., water-alcohol). nih.gov

Table 2: Enzymatic Approaches for Alkyl Glycoside Synthesis

| Enzymatic Approach | Control | Glycosyl Donor | Key Features |

|---|---|---|---|

| Reverse Hydrolysis | Thermodynamic | Monosaccharide | High substrate concentration needed; equilibrium-driven. researchgate.net |

| Transglycosylation | Kinetic | Activated Glycoside (e.g., aryl glycoside, disaccharide) | Generally higher yields; risk of product hydrolysis. researchgate.netnih.gov |

| Glycosynthase Catalysis | Kinetic | Glycosyl Fluoride | Uses a mutated, catalytically inactive glycosidase. d-nb.info |

Biocatalytic Routes for Octyl Mannopyranoside Esters and Other Derivatives

The enzymatic synthesis of sugar esters, including those of octyl alpha-D-mannopyranoside, typically employs lipases as biocatalysts. These enzymes, particularly when immobilized, can function effectively in non-aqueous media, driving the equilibrium of the reaction towards esterification rather than hydrolysis. The choice of enzyme, acyl donor, and reaction solvent are critical factors that influence the yield and regioselectivity of the acylation.

Lipase (B570770) B from Candida antarctica (CALB), often used in its immobilized form as Novozym 435, is a widely utilized and robust biocatalyst for the acylation of sugars. mdpi.comresearchgate.net Its high efficiency and broad substrate specificity make it a suitable candidate for catalyzing the esterification of octyl alpha-D-mannopyranoside with various fatty acids. The enzymatic approach offers a significant advantage by often proceeding with high regioselectivity, preferentially acylating the primary hydroxyl group at the C-6 position of the mannose ring due to lower steric hindrance. nih.gov

For instance, studies on the enzymatic acylation of the closely related compound, methyl α-D-mannopyranoside, have demonstrated the high regioselectivity of these reactions. In one such study, direct unimolar lauroylation using lipase catalysis resulted in the formation of methyl 6-O-lauroyl-α-D-mannopyranoside with a 59% yield, showcasing the enzyme's preference for the C-6 position. capes.gov.br Further derivatization of this monoester allowed for the synthesis of a variety of 2,3,4-tri-O-acylates. capes.gov.br

The general reaction scheme for the lipase-catalyzed synthesis of an octyl mannopyranoside ester involves the reaction of octyl alpha-D-mannopyranoside with an acyl donor, such as a fatty acid or its vinyl ester, in an organic solvent with an immobilized lipase. The use of vinyl esters as acyl donors can make the reaction irreversible, often leading to higher product yields.

While direct enzymatic synthesis of octyl alpha-D-mannopyranoside esters is a primary biocatalytic route, other derivatives can also be accessed. For example, enzymatic hydrolysis of peracetylated mannopyranosides can be used to achieve regioselective deprotection, yielding valuable building blocks with a single free hydroxyl group for further modification. nih.govresearchgate.net Studies using Candida rugosa lipase have shown high selectivity for the hydrolysis of the acetyl group at the C-6 position of various peracetylated D-mannopyranoses. nih.govresearchgate.net

Optimization of Chemoenzymatic Reaction Conditions

The efficiency of the biocatalytic synthesis of octyl mannopyranoside esters is highly dependent on the optimization of several key reaction parameters. These include the choice of solvent, enzyme concentration, the molar ratio of reactants, and temperature.

Solvent Selection: The reaction medium is a crucial factor, as it must solubilize the hydrophilic carbohydrate and the hydrophobic acyl donor to some extent, without denaturing the enzyme. A study on the synthesis of glucose fatty acid esters using immobilized Candida antarctica lipase found that a mixture of tert-butanol (B103910) and pyridine (55:45 v/v) significantly increased the reaction rate compared to tert-butanol alone. researchgate.net For the synthesis of octyl formate, another ester utilizing an octyl group, various solvents were tested, with 1,2-dichloroethane (B1671644) providing the highest conversion rate with Novozym 435. nih.gov The hydrophobicity of the solvent, often quantified by its logP value, plays a significant role, with non-polar solvents generally being more suitable for esterification reactions catalyzed by CALB. scielo.br

Enzyme Concentration: The amount of biocatalyst used directly impacts the reaction rate. In the enzymatic synthesis of octyl formate, increasing the concentration of Novozym 435 from 5 g/L to 15 g/L led to a substantial increase in product conversion. nih.gov This trend is generally observed in enzyme-catalyzed reactions up to a certain point, after which the increase in reaction rate may level off.

Molar Ratio of Reactants: The stoichiometry of the octyl alpha-D-mannopyranoside and the acyl donor is another critical parameter to optimize. An excess of one reactant can be used to drive the reaction towards completion. For the synthesis of octyl formate, a molar ratio of formic acid to octanol (B41247) of 1:7 was found to be optimal, yielding the highest conversion. nih.gov In the case of glucose ester synthesis, the conversion rate increased with a higher concentration of glucose. mdpi.com

The following tables, based on data from closely related enzymatic reactions, illustrate the effect of these parameters on product conversion.

Table 1:mdpi.com| Entry | Enzyme | Substrate | Molar Ratio (FAMEs:Glucose) | Conversion (%) |

|---|---|---|---|---|

| 1 | C. antarctica lipase | FAMEs | 1:1 | 60 |

| 2 | C. antarctica lipase | FAMEs | 1:3 | 100 |

| 3 | C. rugosa lipase | FAMEs | 1:1 | 15 |

| 4 | C. rugosa lipase | FAMEs | 1:3 | 25 |

| Parameter | Condition | Conversion (%) |

|---|---|---|

| Temperature (°C) | 20 | 77.10 |

| 30 | 80.71 | |

| 40 | 81.96 | |

| 50 | 78.71 | |

| Molar Ratio (Formic Acid:Octanol) | 1:1 | 70.55 |

| 1:3 | 76.17 | |

| 1:7 | 80.71 | |

| 1:9 | 78.60 | |

| Solvent | n-hexane | 80.71 |

| Toluene | 83.42 | |

| 1,2-dichloroethane | 96.51 |

Molecular and Supramolecular Behavior in Aqueous and Lipid Environments

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the properties of octyl α-D-mannopyranoside at an atomic level. These methods offer insights into the molecule's conformational preferences, interactions with its surroundings, and the fundamental principles governing its self-assembly.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) has been employed to investigate the conformational landscape of octyl α-D-mannopyranoside. These studies reveal the influence of the anomeric configuration (α versus β) and the orientation of hydroxyl groups on the molecule's stability and geometry.

Table 1: Comparison of Theoretical Methods Used in Conformational Analysis

| Computational Method | Basis Set | Key Findings for Mannosides | Reference |

| Density Functional Theory (DFT) | B3LYP/6-31G | Investigated the effect of anomeric configuration on intramolecular interactions and stability of n-octyl-α/β-D-mannopyranoside. | rsc.org |

| Density Functional Theory (DFT) | B3LYP/6-311++G** | Optimized 35 conformations of α- and β-D-mannopyranose, showing little energetic difference between anomers in vacuo for the 4C1 chair. | researchgate.net |

Molecular Dynamics (MD) Simulations of Solvation and Aggregation

While specific molecular dynamics (MD) simulations focusing solely on the solvation and aggregation of octyl α-D-mannopyranoside are not extensively reported in the reviewed literature, studies on closely related alkyl glycosides, such as octyl β-D-glucopyranoside, provide valuable insights into the expected behavior. These simulations can model the dynamic interactions of the surfactant with water molecules and the process of micelle formation.

All-atom MD simulations of octyl β-D-glucopyranoside in explicit solvent have been performed to characterize the structural behavior of its aggregates. researchgate.net These simulations reveal that the micelles are generally non-spherical, often adopting a prolate ellipsoid shape, even near the critical micelle concentration. researchgate.net The simulations also show that the hydroxyl groups of the sugar headgroups are oriented towards the aqueous phase, forming hydrogen bonds with water molecules and effectively hydrating the micelle surface. researchgate.net

Furthermore, MD simulations have been used to explore the dynamic properties of octyl glucoside micelles. acs.org These studies show shape fluctuations on the picosecond timescale, while the rotation of the lipid and its diffusion within the micelle occur on the nanosecond timescale. acs.org The process of self-assembly, with dispersed monomers aggregating to form micelles, has also been demonstrated on the nanosecond timescale. acs.org It is reasonable to infer that octyl α-D-mannopyranoside would exhibit similar dynamic behavior, with the specifics of the headgroup's stereochemistry influencing the precise dynamics and shape of the resulting micelles. A web-based tool, Micelle Maker, has been developed to generate equilibrated micelle models for use in MD simulations, and it includes parameters for glycolipids with α-monomers, which are noted to form more spherical micelles compared to their β-counterparts. nih.govdiva-portal.org

Analysis of Intramolecular Hydrogen Bonding Networks and Stability (e.g., AIM, NBO)

The stability of different conformers of octyl α-D-mannopyranoside is significantly influenced by intramolecular hydrogen bonding. The Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are powerful computational tools used to characterize these non-covalent interactions.

AIM analysis has been applied to study the intramolecular hydrogen bonds in both α- and β-anomers of n-octyl-D-mannopyranoside. rsc.orgtandfonline.com These studies have quantified the strength of these bonds by analyzing the electron density at the bond critical points. rsc.orgtandfonline.com The results indicate that while the α-anomer possesses one intramolecular hydrogen bond, the β-anomer can form two, which contributes to the anomalous stability of the latter in self-assembly phenomena. rsc.orgtandfonline.com

NBO analysis complements AIM by providing information on bond orders and effective non-bonding interactions. rsc.orgtandfonline.com For n-octyl-α/β-D-mannopyranoside, NBO analysis has been used to determine the stabilization energies associated with the intramolecular hydrogen bonds. tandfonline.com These computational results are crucial for understanding the structure-property relationships that govern the behavior of these molecules in both biological and materials science contexts. ijcce.ac.ir

Table 2: Key Findings from AIM and NBO Analyses of n-Octyl-α/β-D-mannopyranoside

| Analysis Method | Key Findings | Reference |

| Atoms in Molecules (AIM) | Quantified the strength of intramolecular hydrogen bonds, showing that the β-anomer has more hydrogen bonds than the α-anomer. | rsc.orgtandfonline.com |

| Natural Bond Orbital (NBO) | Determined the stabilization energies associated with intramolecular hydrogen bonds, providing further insight into the stability of different anomers. | rsc.orgtandfonline.com |

Computational Prediction of Self-Assembly Characteristics

Computational methods can be used to predict the self-assembly characteristics of surfactants like octyl α-D-mannopyranoside. These predictions are often based on the molecule's intrinsic properties, such as its dipole moment and its propensity for hydrogen bonding, which are calculated using methods like DFT.

DFT calculations have shown that the dipole moment of the β-anomer of related furanosides is higher than that of the α-anomer, indicating a higher polarity. ijcce.ac.ir This difference in dipole moment is related to the molecule's electrophilicity and influences its behavior in self-assembly and its liquid crystalline properties. ijcce.ac.ir While this specific study was on furanosides, the principle that the anomeric configuration affects the electronic properties and thus the self-assembly behavior is directly applicable to pyranosides like octyl α-D-mannopyranoside.

The molecular electrostatic potential (MEP) is another computed property that provides insight into self-assembly. For similar xylolipids, MEP calculations have demonstrated the amphoteric nature of the sugar headgroup, which is implicated in the heterogeneity of lipid self-assembly. tandfonline.com The combination of a hydrophilic headgroup and a hydrophobic tail, a key feature of octyl α-D-mannopyranoside, is the primary driver for its self-assembly into ordered structures in aqueous environments.

Micellar and Supramolecular Assembly Characterization

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), octyl α-D-mannopyranoside molecules spontaneously assemble into micelles. The characterization of these supramolecular structures is crucial for understanding their function in various applications.

Formation and Structural Dynamics of Detergent Micelles

The formation of micelles by octyl α-D-mannopyranoside is a dynamic equilibrium process. The CMC is a key parameter that defines the onset of micellization. Isothermal titration calorimetry (ITC) and diffusion NMR studies have been used to determine the CMC and thermodynamic parameters of micelle formation for a series of octyl glycosides, including the α-mannoside. rsc.org

Diffusion NMR spectroscopy provides information on the size and dynamics of the micelles. For octyl α-D-mannopyranoside, concentration-dependent diffusion coefficient measurements show a clear transition from the monomeric to the micellar state. rsc.orgresearchgate.net The equilibrium between the monomeric and micellar forms is fast on the NMR timescale, as evidenced by the observation of only one diffusing species. rsc.org

The thermodynamic parameters of demicellization, including the standard Gibbs free energy (ΔG°demic), enthalpy (ΔH°demic), and entropy (TΔS°demic), have been determined from ITC data. For octyl α-D-mannopyranoside, these values provide insight into the driving forces of micelle formation.

Table 3: Thermodynamic Parameters of Demicellization for Octyl α-D-mannopyranoside Homo-micelles at 298 K

| Parameter | Value | Reference |

| cmc [mM] | 10.9 ± 0.1 | rsc.org |

| ΔG°demic [kJ mol-1] | 17.0 ± 0.0 | rsc.org |

| ΔH°demic [kJ mol-1] | 18.2 ± 0.4 | rsc.org |

| TΔS°demic [kJ mol-1] | 1.2 ± 0.4 | rsc.org |

Detergent micelles are highly dynamic structures where individual detergent monomers are in constant and rapid exchange with free monomers in the solution. ttuhsc.edu While specific structural dynamics studies for octyl α-D-mannopyranoside micelles are limited, insights can be drawn from studies on similar detergents. Molecular dynamics simulations of octyl glucoside micelles have shown that the shape of the micelles can change on a timescale of tens to hundreds of picoseconds. acs.org

Interaction with Lipid Bilayers and Membrane Solubilization Mechanisms

The interaction of octyl α-D-mannopyranoside with lipid bilayers follows a multi-step process that is dependent on the detergent's concentration relative to its critical micelle concentration (CMC). The CMC of octyl α-D-mannopyranoside has been determined to be 10.9 mM. rsc.orgresearchgate.net

At concentrations below the CMC, individual detergent molecules, or monomers, partition into the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in the fluidity and permeability of the membrane. This initial stage does not typically cause the complete disintegration of the bilayer structure but rather a perturbation of its physical properties.

As the concentration of octyl α-D-mannopyranoside approaches and exceeds the CMC, the process of solubilization begins. The detergent molecules aggregate within the bilayer, leading to the formation of mixed micelles composed of both lipid and detergent molecules. This process can be observed experimentally by an increase in the turbidity of a liposome (B1194612) suspension as the detergent is added, which occurs before the complete clarification of the solution that signifies full solubilization. The solubilization process is generally considered to be complete when the lipid bilayer is fully disintegrated into these mixed micelles. The general mechanism for non-ionic detergents suggests that at higher concentrations, they can cause the complete and immediate desorption of the entire bilayer. rsc.org

The specific characteristics of the headgroup, in this case, the α-D-mannopyranoside moiety, can influence the detergent's interaction with the lipid bilayer. The stereochemistry of the sugar headgroup, including the anomeric configuration (α versus β), can affect the packing of the detergent molecules within the membrane and the subsequent formation of mixed micelles.

Table 1: Physicochemical Properties of Octyl α-D-Mannopyranoside

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 10.9 mM | rsc.orgresearchgate.net |

Formation and Stability of Protein-Detergent Complexes

Octyl α-D-mannopyranoside is utilized in the solubilization and purification of membrane proteins by forming protein-detergent complexes. In this process, the detergent's hydrophobic tails interact with the transmembrane domains of the protein, effectively replacing the native lipid bilayer and rendering the protein soluble in aqueous solutions. The hydrophilic headgroups of the detergent molecules then face the aqueous environment, shielding the hydrophobic regions of the protein.

The stability of these protein-detergent complexes is a critical factor for maintaining the native structure and function of the solubilized protein. The choice of detergent is crucial, as an inappropriate detergent can lead to protein denaturation and aggregation. Non-ionic detergents like octyl α-D-mannopyranoside are generally considered mild and are often used to preserve the protein's activity.

A specific application of octyl α-D-mannopyranoside has been demonstrated in the study of β-1,2-mannosyltransferases from Leishmania mexicana. In this system, octyl α-D-mannopyranoside acts as a primer for the synthesis of short mannogen oligomers. plos.org The enzyme utilizes this detergent molecule as a substrate, indicating a direct and functional interaction. Kinetic analysis of this interaction has provided values for the Michaelis constant (KM) and the maximum velocity (Vmax), which quantify the affinity and catalytic efficiency of the enzyme for the detergent. plos.org

Furthermore, the interaction of octyl α-D-mannopyranoside with the FimH adhesin from E. coli has been characterized. This protein specifically binds to mannose-containing structures, and octyl α-D-mannopyranoside has been shown to bind to FimH with a high affinity, as indicated by its dissociation constant (Kd). mdpi.com This highlights the specific recognition of the mannose headgroup by the protein.

While detailed studies on the long-term stability of a wide range of protein-octyl α-D-mannopyranoside complexes are not extensively documented in the literature, the successful use of this detergent in functional assays and binding studies suggests that it can form stable complexes that preserve the protein's native conformation. The stability of such complexes can be influenced by factors such as temperature, pH, and the presence of co-factors or lipids.

Table 2: Protein Interaction Parameters for Octyl α-D-Mannopyranoside

| Protein | Parameter | Value | Reference |

|---|---|---|---|

| Leishmania mexicana β-1,2-mannosyltransferases | KM | 4.3 mM | plos.org |

| Leishmania mexicana β-1,2-mannosyltransferases | Vmax | 2.3 µM s−1 | plos.org |

| E. coli FimH Adhesin | Kd | 21 nM | mdpi.com |

Applications in Structural and Functional Biological Research

Membrane Protein Solubilization, Stabilization, and Purification

The primary application of octyl alpha-D-mannopyranoside in biochemical research is its use as a solubilizing agent to extract membrane proteins from their native lipid environment. The process must be gentle enough to maintain the protein's structural integrity and functional activity.

As a non-ionic detergent, octyl alpha-D-mannopyranoside partitions into the cell membrane, disrupting the lipid bilayer and forming mixed micelles containing lipids, protein, and detergent. The efficiency of extraction is dependent on factors such as the detergent concentration, which must be above its critical micelle concentration (CMC), the temperature, and the specific characteristics of the target protein. Alkyl glycoside detergents are widely used for the isolation and solubilization of membrane proteins to support crystallization and structure determination. researchgate.net The selection of a detergent is critical, with the goal of extracting the protein at a high yield while ensuring it remains in its active conformation within a stable protein-detergent complex.

A key advantage of non-ionic alkyl glycoside detergents, including octyl alpha-D-mannopyranoside, is their ability to solubilize membrane proteins under mild, non-denaturing conditions. apexbt.com This preserves the protein's tertiary and quaternary structure, which is essential for its biological function. For instance, related alkyl sugar detergents like dodecyl maltoside have been shown to maintain the solution-phase conformation of membrane proteins, highlighting the stabilizing properties of this class of detergents. nih.gov The ability to maintain protein conformation and assembly is crucial for subsequent functional assays and structural studies. agscientific.com

The properties of octyl alpha-D-mannopyranoside are best understood in comparison to other commonly used alkyl glycoside detergents. Its critical micelle concentration (CMC) of 10.9 mM is comparable to other short-chain alkyl glycosides. researchgate.net This property influences the amount of detergent required for solubilization and the ease of its subsequent removal. Detergents with shorter alkyl chains are sometimes considered less stabilizing but can be beneficial for certain applications like crystallography. mdpi.comnih.gov

Below is a comparative analysis of octyl alpha-D-mannopyranoside and other frequently used detergents in membrane protein research.

| Detergent | Abbreviation | Type | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Molecular Weight (kDa) |

| Octyl alpha-D-mannopyranoside | - | Non-ionic | 292.37 | 10.9 researchgate.net | Not widely reported |

| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 292.37 | 20 mdpi.com | ~25 mdpi.com |

| n-Decyl-β-D-maltopyranoside | DM | Non-ionic | 482.56 | 1.8 mdpi.com | ~40 mdpi.com |

| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | 510.62 | 0.17 mdpi.com | ~65-70 mdpi.com |

| 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | CHAPS | Zwitterionic | 614.88 | 8-10 mdpi.com | ~6 mdpi.com |

This table provides a comparative overview of the physicochemical properties of octyl alpha-D-mannopyranoside and other detergents commonly employed in membrane protein studies.

For many downstream applications, such as reconstitution into liposomes or certain structural studies, the removal or exchange of the solubilizing detergent is necessary. Detergents with high CMCs, like octyl alpha-D-mannopyranoside, are generally easier to remove. mdpi.com

Common strategies include:

Dialysis: This is a widely used method for detergents with high CMCs. The detergent monomers diffuse across a semi-permeable membrane, gradually lowering the concentration in the sample below the CMC and leading to the removal of micelles. thermofisher.com

Gel Filtration Chromatography: This technique separates molecules based on size. Protein-detergent complexes can be separated from smaller, free detergent micelles. thermofisher.com

Hydrophobic Adsorption Chromatography: Resins with hydrophobic surfaces can bind detergent monomers and micelles, effectively removing them from the protein solution.

Ion-Exchange Chromatography: For non-ionic detergents like octyl alpha-D-mannopyranoside, this method can be used to bind the charged protein while the uncharged detergent is washed away. thermofisher.combioservuk.com

Membrane Protein Structural Determination Methodologies

Obtaining high-resolution structural information is a primary goal in membrane protein research. Octyl alpha-D-mannopyranoside can play a role in preparing protein samples suitable for these advanced analytical techniques.

The formation of well-ordered crystals is a prerequisite for X-ray crystallography. The choice of detergent is a critical parameter in this process. nih.gov Detergents that form small, compact micelles are often favored because a large, flexible detergent belt around the protein can hinder the formation of tight crystal lattice contacts. mdpi.com With its short octyl chain, octyl alpha-D-mannopyranoside is expected to form relatively small micelles, similar to the related and widely used detergent n-octyl-β-D-glucopyranoside (OG). The use of such detergents can facilitate the growth of crystals with high diffraction properties. nih.govnih.gov While not as commonly cited as DDM or OG, its properties make it a viable candidate for screening in membrane protein crystallization trials, particularly for proteins that are destabilized by other detergents.

Utility in Cryo-Electron Microscopy (Cryo-EM) Studies of Membrane Proteins

While detergents are crucial for the solubilization and purification of membrane proteins for structural analysis by cryo-electron microscopy (cryo-EM), the available scientific literature does not prominently feature octyl alpha-D-mannopyranoside as a primary detergent for this application. The field has largely favored other non-ionic detergents such as n-dodecyl-β-D-maltopyranoside (DDM) and lauryl maltose neopentyl glycol (LMNG) for high-resolution cryo-EM studies of membrane proteins. These detergents have been extensively used in the structural determination of a wide range of membrane proteins, including G-protein coupled receptors (GPCRs) and ion channels.

The selection of a detergent for cryo-EM is critical and depends on its ability to maintain the structural integrity and stability of the target protein in a monodispersed state. While octyl alpha-D-mannopyranoside shares structural similarities with other alkyl glycoside detergents, its specific efficacy and suitability for high-resolution cryo-EM structure determination of membrane proteins are not well-documented in published research.

Reconstitution of Membrane Proteins into Artificial Lipid Membranes (e.g., liposomes, supported lipid bilayers)

The reconstitution of purified membrane proteins into artificial lipid membranes, such as liposomes and supported lipid bilayers, is a fundamental technique for studying their function in a controlled environment that mimics the native cell membrane. This process typically involves the use of detergents to solubilize both the membrane protein and the lipids, followed by the removal of the detergent to allow the formation of proteoliposomes or supported bilayers.

Alkyl glycoside detergents, including octyl alpha-D-mannopyranoside, are employed in these reconstitution protocols. The general procedure involves:

Solubilization: The purified membrane protein is first solubilized in a buffer containing octyl alpha-D-mannopyranoside at a concentration above its critical micelle concentration (CMC). Similarly, the desired lipids are solubilized with the same detergent to form lipid-detergent mixed micelles.

Mixing: The solubilized protein and lipid-detergent mixtures are then combined.

Detergent Removal: The detergent is gradually removed from the mixture. This can be achieved through methods such as dialysis, gel filtration, or the addition of adsorbent beads. As the detergent concentration falls below the CMC, the membrane proteins spontaneously insert into the forming lipid bilayer of the liposomes.

For supported lipid bilayers, a similar principle applies, where a detergent-containing lipid solution is applied to a solid support, and subsequent detergent removal leads to the formation of a planar bilayer. While the general methodology for using alkyl glycosides in reconstitution is well-established, specific detailed protocols and case studies focusing on the use of octyl alpha-D-mannopyranoside for the reconstitution of particular membrane proteins into liposomes or supported lipid bilayers are not extensively detailed in the readily available scientific literature. However, studies on related compounds like octyl glucoside have demonstrated their effectiveness in manipulating supported lipid membranes, providing insights into the potential behavior of octyl alpha-D-mannopyranoside in similar applications.

Glycosyltransferase and Glycan Biosynthesis Studies

Octyl alpha-D-mannopyranoside and its derivatives serve as important substrates and tools in the investigation of glycosyltransferases and the biosynthesis of complex carbohydrates.

Application as an Acceptor Substrate in Glycosyltransferase Assays (e.g., N-acetylglucosaminyltransferase-I, β-1,2-mannosyltransferases)

A key application of octyl alpha-D-mannopyranoside is as an acceptor substrate in assays for various glycosyltransferases. These enzymes catalyze the transfer of a monosaccharide from a donor substrate to an acceptor molecule. The octyl group provides a hydrophobic handle that facilitates the separation of the glycosylated product from the reaction mixture.

A notable example is the use of a derivative, octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, as an acceptor for N-acetylglucosaminyltransferase-I (GnT-I). nih.gov This enzyme is crucial in the N-linked glycosylation pathway. In a study, this trisaccharide was shown to be an effective acceptor for GnT-I with a Michaelis constant (K_M) of 585 µM, indicating a good affinity of the enzyme for this substrate. nih.gov

While the use of octyl alpha-D-mannopyranoside as a direct acceptor for β-1,2-mannosyltransferases is not explicitly detailed in the available literature, related mannosides, such as p-nitrophenyl α-D-mannopyranoside, have been utilized as artificial acceptor substrates to assay the activity of other mannosyltransferases, for instance, α-(1→6)-mannosyltransferases. This suggests the potential for octyl alpha-D-mannopyranoside to serve a similar role for β-1,2-mannosyltransferases.

| Enzyme | Acceptor Substrate | K_M (µM) |

| N-acetylglucosaminyltransferase-I | octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside | 585 nih.gov |

Priming Activity in Oligosaccharide and Glycogen-like Polymer Synthesis

The concept of "saccharide primers" involves the use of amphiphilic glycosides to initiate the synthesis of oligosaccharides in cellular systems. These primers, which consist of a carbohydrate head group and a hydrophobic tail, can be taken up by cells and act as substrates for endogenous glycosyltransferases, leading to the elongation of the carbohydrate chain and the secretion of the resulting oligosaccharide.

While this is a powerful technique for the cellular synthesis of oligosaccharides, specific studies detailing the use of octyl alpha-D-mannopyranoside as a primer for oligosaccharide or glycogen-like polymer synthesis are not readily found in the scientific literature. The principle, however, suggests that octyl alpha-D-mannopyranoside could potentially serve as such a primer in cells expressing mannosyltransferases.

Investigation of Enzyme Kinetics and Specificity using Octyl alpha-D-Mannopyranoside Derivatives

The synthesis of various derivatives of octyl alpha-D-mannopyranoside allows for the detailed investigation of the substrate specificity and kinetics of glycosyltransferases. By modifying the structure of the mannoside acceptor, researchers can probe which features of the substrate are critical for enzyme recognition and catalysis.

For example, the determination of the K_M value for octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside with N-acetylglucosaminyltransferase-I provides a quantitative measure of the enzyme's affinity for this specific substrate. nih.gov While comprehensive studies employing a wide range of octyl alpha-D-mannopyranoside derivatives to systematically explore enzyme kinetics are not extensively documented, the principle remains a fundamental approach in enzymology.

Carbohydrate-Lectin Interaction Research

Octyl alpha-D-mannopyranoside and its analogs are valuable tools for studying the interactions between carbohydrates and lectins, which are proteins that bind specifically to carbohydrates. The octyl group provides a non-native aglycone that can be useful in various binding assays.

Derivatives of mannosides are frequently used to characterize the binding kinetics and specificity of mannose-binding lectins, such as Concanavalin A. For instance, a study utilized 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescent indicator in temperature-jump relaxation kinetic studies to investigate the binding of methyl alpha-D-mannopyranoside to Concanavalin A. nih.gov This approach allows for the determination of association and dissociation rate constants for the carbohydrate-lectin interaction.

The use of octyl alpha-D-mannopyranoside in such studies would be based on similar principles, where it could act as a competitive inhibitor or be modified to include a reporter group to facilitate the measurement of binding events. The hydrophobic octyl chain can also be exploited for the immobilization of the mannoside on surfaces for use in techniques like surface plasmon resonance (SPR) or enzyme-linked lectin assays (ELLA) to study lectin binding in a high-throughput manner.

| Lectin | Interacting Mannoside | Technique |

| Concanavalin A | methyl alpha-D-mannopyranoside (with 4-methylumbelliferyl alpha-D-mannopyranoside as indicator) | Temperature-jump relaxation kinetics nih.gov |

Probing Lectin Binding Specificity and Sites

Lectins are proteins that exhibit high specificity for binding to carbohydrates. Octyl alpha-D-mannopyranoside is instrumental in characterizing this specificity. By acting as a ligand, it allows researchers to study the binding affinities and kinetics of mannose-specific lectins. For instance, studies involving the lectin Concanavalin A (Con A) have utilized derivatives of mannopyranoside to investigate binding mechanisms. nih.gov Temperature-jump relaxation kinetic techniques, using a fluorescent indicator ligand, have shown that saccharides like methyl α-D-mannopyranoside bind to Concanavalin A in a single bimolecular step. nih.gov

The affinity of different saccharides for a lectin is primarily determined by their dissociation rate constants. nih.gov The interaction of various synthetic trisaccharides with five different D-mannose-specific lectins has been examined using precipitation-inhibition assays, revealing nuances in their binding preferences that simple monosaccharides would not. nih.gov Such studies are essential for understanding how lectins differentiate between closely related glycan structures, a key aspect of their biological function. mdpi.comnih.gov The recognition and binding of sugars by lectins involve non-covalent interactions, primarily hydrogen bonds and hydrophobic stacking, between the sugar's hydroxyl groups and the amino acid residues in the lectin's binding site. mdpi.com

Table 1: Lectins and their Interaction with Mannose Derivatives

| Lectin | Mannoside Derivative Studied | Key Finding |

|---|---|---|

| Concanavalin A (Con A) | Methyl α-D-mannopyranoside | Binding occurs in a single bimolecular step. nih.gov |

| Concanavalin A (Con A) | Methyl α-D-mannotrioside | 42 times more potent as an inhibitor than methyl α-D-mannopyranoside. nih.gov |

| Pea lectin (PSA) | Branched trisaccharides | No significantly enhanced binding compared to Con A. nih.gov |

| Snowdrop lectin (GNA) | Trisaccharides with terminal (1→3)-linked α-D-mannopyranosyl groups | These trisaccharides were the most effective inhibitors. nih.gov |

Development and Application of Neoglycoconjugates for Lectin Binding Assays

Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is attached to another molecule, such as a protein or a lipid. Octyl alpha-D-mannopyranoside and its derivatives are valuable building blocks for creating these synthetic glycoconjugates. nih.govnih.gov These constructs are then used in various assays to study lectin binding. For example, derivatives of octyl mannopyranosides have been used to prepare conjugates containing fluorochromes for studying carbohydrate-lectin interactions and have been incorporated into phospholipids for the preparation of liposomes. nih.gov

The synthesis of these neoglycoconjugates can involve multi-step chemical processes. A simple synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has been described, which can then be used as an acceptor in enzyme assays, for instance, for N-acetylglucosaminyltransferase-I. nih.gov These synthetic molecules are crucial for applications like glycan microarrays, where they are immobilized on a surface to probe the binding of a wide range of lectins and other glycan-binding proteins.

Inhibition Studies of Carbohydrate-Mediated Biological Processes

The interactions between carbohydrates and lectins are central to many biological events, including cell recognition, adhesion, and signaling. By competing with natural carbohydrate ligands for the binding sites of lectins, octyl alpha-D-mannopyranoside can act as an inhibitor of these processes. This inhibitory function is a powerful tool for studying the roles of specific carbohydrate-lectin interactions in biological systems.

For example, mannose-specific lectins are involved in the recognition of high-mannose N-glycans on the surface of various pathogens by the immune system. nih.govbohrium.com Synthetic mannosides can be used to inhibit these interactions, thereby elucidating the mechanisms of pathogen recognition. Furthermore, engineered lectins with specificity for high-mannose glycans are being developed to aid in the discovery of inhibitors for enzymes like type I α-1,2-mannosidase, which is involved in N-glycan processing. nih.govbohrium.com The ability to block specific carbohydrate-mediated pathways has potential therapeutic applications, for instance, in preventing pathogen adhesion to host cells.

Integration in Biosensor Platforms for Glycan Recognition (e.g., Surface Plasmon Resonance, nanoporous gold monoliths)

Biosensors are analytical devices that can detect biological molecules with high specificity. Octyl alpha-D-mannopyranoside and related compounds can be integrated into these platforms as recognition elements for detecting lectins or other mannose-binding proteins. Surface Plasmon Resonance (SPR) is a widely used technique for studying biomolecular interactions in real-time without the need for labels. springernature.comnih.gov

In an SPR-based biosensor, a lectin can be immobilized on the sensor surface, and the binding of analytes, such as glycolipids containing α-D-mannopyranoside organized in micelles, can be monitored. nih.govscispace.com This setup allows for the detailed characterization of binding kinetics and affinities. springernature.com Studies have successfully used SPR to investigate the interactions between Concanavalin A and micelles formed from α-D-mannopyranoside glycolipids, demonstrating that the binding can be fitted to a bivalent analyte model. nih.govscispace.com While not specifically detailed for octyl alpha-D-mannopyranoside, nanoporous gold monoliths represent another promising platform where thiolated saccharides can be immobilized to create affinity substrates for capturing lectins.

Table 2: Biosensor Applications of Mannopyranosides

| Biosensor Platform | Ligand | Analyte | Purpose of Study |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Immobilized Concanavalin A | α-D-mannopyranoside glycolipid micelles | To study multivalent lectin interactions and determine kinetic rate constants. nih.govscispace.com |

| Surface Plasmon Resonance (SPR) | Immobilized Lectin | Neoglycoproteins, Oligosaccharides | To determine binding constants and affinities of carbohydrate-lectin interactions. nih.gov |

Investigation in Drug Delivery System Design (Conceptual)

The unique chemical structure of octyl alpha-D-mannopyranoside presents intriguing possibilities for its use in the design of advanced drug delivery systems. Its amphiphilic nature and the specific biological recognition of its mannose component are key features that can be conceptually exploited.

Exploration of Amphiphilic Properties for Encapsulation and Delivery System Research

Octyl alpha-D-mannopyranoside is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) mannose head group and a water-fearing (hydrophobic) octyl tail. researchgate.net This property is characteristic of surfactants, which can self-assemble in aqueous solutions to form structures like micelles. researchgate.net A micelle is a spherical structure where the hydrophobic tails are oriented towards the interior, creating a core that can encapsulate poorly water-soluble (hydrophobic) drugs, while the hydrophilic heads form the outer surface, ensuring solubility in the aqueous environment. researchgate.net

While direct studies on micelle formation by octyl alpha-D-mannopyranoside are not extensively detailed, the behavior of similar amphiphilic glycosides, such as n-octyl-beta-D-glucopyranoside, has been well-studied. researchgate.netnih.gov These studies demonstrate the formation of micelles and mixed micelles, which are of great interest for drug delivery applications. researchgate.netnih.gov Conceptually, micelles formed from octyl alpha-D-mannopyranoside could serve as nanocarriers to solubilize and protect therapeutic agents, potentially enhancing their stability and bioavailability. rsc.org

Role in Modulating Cellular Interactions for Targeted Delivery Research

The mannose moiety of octyl alpha-D-mannopyranoside can act as a targeting ligand for specific cells and tissues in the body. Certain cells, particularly macrophages and dendritic cells, express the mannose receptor (CD206), a C-type lectin that recognizes and internalizes molecules with terminal mannose residues. nih.govwikipedia.orgresearchgate.net This biological recognition system can be harnessed for targeted drug delivery.

By incorporating octyl alpha-D-mannopyranoside or its derivatives into drug delivery vehicles such as liposomes or nanoparticles, these carriers can be directed specifically to cells expressing the mannose receptor. researchgate.netnih.gov This targeting strategy could increase the concentration of a drug at the desired site of action, thereby enhancing its therapeutic efficacy and reducing potential side effects on healthy tissues. nih.gov For example, mannose-conjugated lipidic nanoparticles have been shown to augment the delivery of the anticancer drug docetaxel to the brain. nih.gov This approach is being actively explored for the treatment of various diseases, including cancer and infectious diseases where macrophages play a key role. nih.govsemanticscholar.org

Research into Vaccine Adjuvant Potential (Conceptual)

The exploration of novel vaccine adjuvants is a critical area of immunological research, aimed at enhancing the efficacy and durability of immune responses to vaccination. Within this context, the synthetic glycolipid octyl alpha-D-mannopyranoside has emerged as a molecule of conceptual interest. While direct in-vivo studies conclusively demonstrating its adjuvant properties are not yet prevalent in publicly available literature, its structural and chemical characteristics provide a strong theoretical basis for its potential to modulate immune responses. This section will delve into the conceptual framework supporting the investigation of octyl alpha-D-mannopyranoside as a vaccine adjuvant, focusing on the mechanisms by which it could stimulate the immune system and the formulation strategies that could enhance its immunogenicity.

Investigation of Immune Response Stimulation Mechanisms

The conceptual adjuvant potential of octyl alpha-D-mannopyranoside is primarily rooted in its mannose moiety and its amphipathic nature. These features suggest a capacity to interact with key components of the innate immune system, which is the first line of defense and is crucial for initiating a robust adaptive immune response.

One of the principal hypothetical mechanisms of action is the targeting of C-type lectin receptors (CLRs) on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. nih.govfrontiersin.org The mannose receptor (CD206), a prominent member of the CLR family, specifically recognizes terminal mannose residues on various pathogens and endogenous molecules. frontiersin.orgwikipedia.org By mimicking this molecular pattern, octyl alpha-D-mannopyranoside could theoretically engage the mannose receptor, leading to several downstream immunological events:

Enhanced Antigen Uptake and Presentation: Ligation of the mannose receptor is known to facilitate the internalization of antigens. frontiersin.orgwikipedia.org If co-formulated with a vaccine antigen, octyl alpha-D-mannopyranoside could promote the uptake of the antigen by APCs. wikipedia.orguberresearch.com Once internalized, the antigen would be processed and presented on Major Histocompatibility Complex (MHC) molecules to T lymphocytes, a critical step in the activation of both cellular and humoral immunity. frontiersin.org

APC Activation and Maturation: Engagement of pattern recognition receptors (PRRs), including certain CLRs, can trigger the activation and maturation of APCs. nih.gov This process involves the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of cytokines (e.g., interleukins, interferons) that are essential for the subsequent activation and differentiation of T cells and B cells. While the direct ability of octyl alpha-D-mannopyranoside to induce APC maturation is speculative, its interaction with the mannose receptor could contribute to an inflammatory microenvironment that favors this process.

Targeted Delivery to Immune Cells: The presence of mannose receptors on APCs provides a basis for the targeted delivery of vaccine components. nih.govnih.gov By incorporating octyl alpha-D-mannopyranoside into a vaccine formulation, it is conceivable that the entire vaccine construct could be more efficiently directed to the very cells responsible for initiating the immune response.

Another conceptual avenue for immune stimulation by octyl alpha-D-mannopyranoside relates to its nature as a glycolipid. Certain glycolipids are known to act as agonists for Toll-like receptors (TLRs), another major class of PRRs. nih.govacs.org While there is no direct evidence to suggest that octyl alpha-D-mannopyranoside activates TLRs, its structural similarity to other immunomodulatory glycolipids warrants investigation into this possibility. Activation of TLRs on APCs leads to a potent inflammatory response and is a well-established mechanism for many successful adjuvants. nih.govacs.org

The following table summarizes the key molecular interactions and potential cellular outcomes in the conceptual immune stimulation by octyl alpha-D-mannopyranoside.

| Molecular Target | Interacting Cell Type | Potential Downstream Effect | Impact on Adaptive Immunity |

| Mannose Receptor (CD206) | Dendritic Cells, Macrophages | Enhanced antigen uptake and processing | Increased T cell and B cell activation |

| C-type Lectin Receptors (general) | Antigen Presenting Cells | APC activation and cytokine release | Polarization of T helper cell responses |

| Toll-like Receptors (speculative) | Dendritic Cells, Macrophages, B cells | Pro-inflammatory cytokine production, upregulation of co-stimulatory molecules | Stronger and more durable antibody and T cell responses |

Exploration of Formulation Strategies for Enhanced Immunogenicity

The physical form in which an adjuvant and antigen are presented to the immune system is a critical determinant of the resulting immune response. For a molecule like octyl alpha-D-mannopyranoside, which is amphipathic, various formulation strategies can be conceptualized to maximize its potential adjuvant effects. These strategies primarily focus on creating particulate or emulsion-based delivery systems that can improve stability, enhance co-delivery of the adjuvant and antigen to APCs, and facilitate their uptake.

Liposomal Formulations: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic antigens in their aqueous core and incorporate hydrophobic or amphipathic molecules like octyl alpha-D-mannopyranoside within their lipid membrane. acs.org By formulating octyl alpha-D-mannopyranoside into liposomes along with a vaccine antigen, several advantages could be realized:

Co-delivery: This ensures that both the antigen and the potential adjuvant are delivered to the same APC simultaneously, which is crucial for an effective adjuvant effect.

Particulate Nature: APCs are more efficient at taking up particulate matter than soluble molecules. Liposomes, being nanoparticles, can be readily phagocytosed by DCs and macrophages.

Surface Display of Mannose: The mannose moieties of octyl alpha-D-mannopyranoside can be oriented on the outer surface of the liposome (B1194612), making them readily accessible for binding to the mannose receptor on APCs. acs.org

Emulsions: Oil-in-water emulsions are another common vaccine adjuvant formulation. The oil droplets can serve as a depot for the antigen and can also have inherent immunostimulatory properties. Octyl alpha-D-mannopyranoside, with its octyl tail, could be incorporated into the oil phase or at the oil-water interface, while the mannose head group would be exposed to the aqueous environment. This could lead to the formation of a stable, immunogenic particle that can be efficiently taken up by APCs.

Micelles and Nanoparticles: The self-assembly of amphipathic molecules like octyl alpha-D-mannopyranoside into micelles or the formulation into polymeric nanoparticles are other viable strategies. nih.gov These nanostructures can be engineered to have a high density of mannose on their surface, potentially leading to multivalent binding to the mannose receptor and a stronger activation signal. nih.gov Conjugating octyl alpha-D-mannopyranoside to other polymers or lipids could also be explored to create novel nanostructures with enhanced adjuvant properties. nih.govnih.gov

The choice of formulation would depend on the specific antigen and the desired type of immune response (e.g., predominantly antibody-based or cell-mediated). The table below outlines some potential formulation strategies and their conceptual advantages.

| Formulation Strategy | Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation and surface display | Co-delivery of antigen and adjuvant, enhanced uptake by APCs, targeted delivery via mannose receptors |

| Oil-in-Water Emulsions | Depot effect and particulate delivery | Sustained antigen release, efficient uptake by APCs |

| Micelles/Polymeric Nanoparticles | Self-assembly and surface functionalization | High surface density of mannose, multivalent receptor binding, tunable size and surface properties |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Detailed Structural Analysis

Spectroscopic methods are fundamental to the elucidation of the molecular architecture of octyl α-D-mannopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of octyl α-D-mannopyranoside and its derivatives. doi.orgbeilstein-journals.org In ¹H NMR, the anomeric proton signal is a key diagnostic peak. For instance, in a study of newly synthesized 1,2,3-triazolo-linked octyl (1→6)-α-d-oligomannosides, the anomeric proton (H-1) of the octyl α-D-mannopyranoside reference compound appeared as a doublet at approximately 5.00 ppm. acs.org Further analysis using techniques like COSY (Correlation Spectroscopy) helps in assigning the full proton spectrum by revealing proton-proton coupling networks. researchgate.net

¹³C NMR provides complementary information on the carbon skeleton. The anomeric carbon (C-1) of octyl α-D-mannopyranoside typically resonates at around 99.9 ppm. acs.org The chemical shifts of other carbon atoms, such as those in the octyl chain and the pyranose ring, provide further structural confirmation. doi.org Diffusion NMR spectroscopy has also been employed to study the concentration-dependent diffusion coefficients of micelles formed by octyl α-D-mannopyranoside, providing insights into their transition from monomeric to micellar states. researchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of octyl α-D-mannopyranoside will show characteristic absorption bands for hydroxyl (O-H) groups, typically as a broad band, and C-H stretching vibrations from the octyl chain and the pyranose ring. doi.orgchemicalbook.comresearchgate.net In the synthesis of derivatives, the appearance of new bands, such as a carbonyl (C=O) stretch around 1738 cm⁻¹, can confirm the addition of acyl groups. doi.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of octyl α-D-mannopyranoside and its derivatives. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing non-volatile and thermally labile compounds like glycosides. acs.orgresearchgate.netresearchgate.netmdpi.com It can be used to confirm the mass of the parent compound and to identify products of enzymatic reactions, such as the addition of further mannose residues. researchgate.netmdpi.comrsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. acs.orgmdpi.com

Chromatographic and Electrophoretic Separation Techniques

Chromatographic techniques are essential for the purification and analysis of octyl α-D-mannopyranoside and its reaction products.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid and efficient method for separating and identifying octyl α-D-mannopyranoside and its mannosylated products. oup.com In studies of mannosyltransferase activity, HPTLC is used to separate the unreacted octyl α-D-mannopyranoside acceptor from the radiolabeled mannosylated products. oup.complos.org The separated compounds can be visualized and quantified using techniques like a linear analyzer TLC-scanner. oup.com

Gel Filtration Chromatography: Gel filtration chromatography, also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. It can be used in the purification of proteins that have been solubilized using octyl α-D-mannopyranoside, as the detergent micelles can be separated from the larger protein molecules. chemsynlab.com

Microscopic Imaging Techniques for Supramolecular Assemblies and Membrane Interactions

Microscopic techniques provide visual evidence of the supramolecular structures formed by octyl α-D-mannopyranoside and its interactions with other molecules, such as proteins and membranes.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize surfaces at the nanoscale. acs.orgmdpi.comresearchgate.net It has been used to image self-assembled monolayers (SAMs) containing a thiolated derivative of octyl α-D-mannopyranoside on gold surfaces. nih.govacs.orguni-kiel.de AFM can also be used to visualize the binding of proteins, such as the lectin Concanavalin A, to these mannoside-functionalized surfaces, providing direct evidence of the interaction. nih.govresearchgate.netrsc.orgnih.gov These studies are crucial for understanding how octyl α-D-mannopyranoside can be used to create biocompatible surfaces that can specifically interact with biological targets. acs.org

Thermogravimetric Analysis (TGA) for Characterization of Modified Surfaces and Biomolecular Interactions

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature.

Thermogravimetric Analysis (TGA): TGA is used to assess the loading of thiolated derivatives of octyl α-D-mannopyranoside onto surfaces like nanoporous gold. nih.govrsc.orgnih.govu-picardie.fruni-regensburg.de By heating the modified material, the organic monolayer is decomposed, and the resulting mass loss can be used to quantify the amount of the compound that was attached to the surface. nih.govnih.gov TGA can also be used to quantify the amount of protein that binds to these modified surfaces. nih.govresearchgate.netrsc.orgnih.gov For example, a significant mass loss observed after exposing a mannoside-modified surface to a solution of Concanavalin A provides evidence of the protein binding. nih.govresearchgate.netrsc.orgnih.gov

Future Directions and Emerging Research Avenues

Rational Design of Optimized Alkyl Glycoside Structures for Specific Research Applications

The future of detergent science, particularly for membrane protein research, lies in the rational design of amphiphiles to enhance protein stability and extraction efficiency. nih.govhanyang.ac.kr Conventional detergents are often not ideal for maintaining the native structure of membrane proteins. nih.gov The rational design approach involves systematically modifying the detergent's structure—such as its alkyl chains, head groups, or the spacers connecting them—to optimize its properties for specific applications. nih.govhanyang.ac.kr

One successful strategy involves increasing the alkyl chain density within the micelle's interior. nih.govhanyang.ac.kr This can be achieved by altering the spacer length between alkyl chains or by introducing additional alkyl chains. nih.gov For instance, studies on tandem malonate-derived glucosides (TMGs), which have two alkyl chains and two head groups, have shown that modifying the linker can significantly impact performance. nih.govhanyang.ac.kr Reducing the spacer length or adding another alkyl chain to the linker can create micelles with higher alkyl chain density, which is believed to improve membrane protein stability. nih.gov

Key parameters in this design process include the detergent's hydrophobicity and the hydrophilic-lipophilic balance (HLB). hanyang.ac.kr For example, inserting an additional alkyl chain was found to be a more effective optimization strategy than simply reducing the spacer length between existing chains. nih.gov This approach not only enhances the extraction of membrane proteins but also preserves their integrity over the long term, which is crucial for structural determination. nih.govhanyang.ac.kr The acyl chain length is another critical factor; longer chains can provide a better hydrophobic match for membrane proteins, but shorter chains are often easier to remove during reconstitution into liposomes for techniques like solid-state NMR. acs.org These findings provide a clear basis for the future design of mixed micelles and novel amphiphiles tailored for challenging membrane protein studies. acs.orgresearchgate.net

Table 1: Strategies for Rational Detergent Design

| Design Strategy | Structural Modification | Desired Outcome | Example Class |

|---|---|---|---|

| Increase Alkyl Chain Density | Reduce spacer length between alkyl chains | Enhanced micelle interior density for better protein stability. nih.gov | TMG-Ms nih.govhanyang.ac.kr |

| Increase Alkyl Chain Density | Introduce an additional alkyl chain to the linker | Improved extraction efficiency and long-term protein integrity. nih.gov | TMG-Ps nih.govhanyang.ac.kr |

| Modulate Hydrophobicity | Vary the length of the alkyl acyl chains | Balance between providing a stable hydrophobic environment and ease of removal. acs.org | General Alkyl Glycosides acs.org |

Development of Novel Octyl alpha-D-Mannopyranoside Analogs with Enhanced Biological Activities

Beyond its role as a detergent, octyl α-D-mannopyranoside serves as a valuable scaffold for developing novel, biologically active molecules. Researchers are synthesizing a variety of analogs to probe and modulate biological pathways, particularly in microbiology and glycobiology.

One area of focus is the creation of enzyme substrates and inhibitors. For example, octyl α-D-mannopyranoside has been used as a primer in assays for β-1,2-mannosyltransferases, enzymes crucial for the synthesis of mannogen in Leishmania parasites. plos.orgresearchgate.net This has enabled the screening of compound libraries to find inhibitors of these enzymes, which are potential therapeutic targets. plos.org Similarly, analogs of octyl α-D-mannopyranoside, such as those with modified linkages like 1,2,3-triazoles, have been synthesized and tested as acceptors in mycobacterial mannosyltransferase assays. acs.org While the enzymatic transfer was less efficient compared to natural glycosidic linkages, the study demonstrated that the enzyme could tolerate such modifications, opening a path for creating novel probes and inhibitors. acs.org

Other synthetic modifications include phosphorylation and acylation. Octyl 2-O-α-D-mannopyranosyl-α-D-mannopyranoside and its 6'-phosphate and 6'-methyl phosphodiester derivatives have been synthesized as reference standards and substrates to study glycoprotein (B1211001) biosynthesis in Dictyostelium discoideum. nih.gov Furthermore, regioselective acylation of related mannopyranosides has produced esters with significant antifungal properties. doi.org These studies show that attaching different acyl chains (like hexanoyl, caprylic, or lauric chains) can enhance biological activity, providing a basis for developing new antimicrobial agents. doi.org

Integration with High-Throughput Screening Platforms for Detergent and Glycan Research